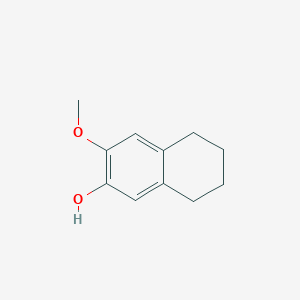
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene This compound is characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 7th position on the tetralin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group is introduced at the 7th position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-methoxy-7-tetralone.
Reduction: Formation of 6-hydroxy-7-methoxytetralin alcohol.
Substitution: Formation of various substituted tetralins depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
6-Hydroxy-7-methoxycoumarin: Known for its anti-inflammatory and antioxidant properties.
6-Hydroxy-7-methoxyflavone: Studied for its potential anticancer and neuroprotective effects.
Uniqueness: 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the tetralin ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7,12H,2-5H2,1H3 |
Clave InChI |
NVGZYVPNICHWNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CCCCC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















